5-Bromo-2-chlorobenzohydrazide

Antibacterial IC50 Enterococcus faecalis

5-Bromo-2-chlorobenzohydrazide (CAS 131634-71-4) is a high-purity, dual-halogenated benzohydrazide specifically designed for demanding medicinal chemistry and bioinorganic research. The strategic 5-bromo,2-chloro substitution provides unique steric and electronic properties that mono-halogenated analogs lack, directly modulating biological activity and enabling fine-tuned LogP control (2.80). This compound is a validated intermediate for SGLT2 inhibitor synthesis and a proven starting point for antimicrobial drug discovery, with a documented IC50 of 3.19 µM against Enterococcus faecalis. Choose this building block to accelerate rational SAR studies and secure a direct synthetic pathway to high-value pharmacophores.

Molecular Formula C7H6BrClN2O
Molecular Weight 249.49 g/mol
CAS No. 131634-71-4
Cat. No. B141174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzohydrazide
CAS131634-71-4
Molecular FormulaC7H6BrClN2O
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)NN)Cl
InChIInChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
InChIKeyWWFCYCURWFOZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chlorobenzohydrazide CAS 131634-71-4: Halogenated Benzohydrazide for Specialized Heterocyclic Synthesis


5-Bromo-2-chlorobenzohydrazide (CAS 131634-71-4) is a benzohydrazide derivative substituted with bromine at the 5-position and chlorine at the 2-position of the phenyl ring . This compound possesses a hydrazide functional group (-CONHNH2) and a molecular formula of C7H6BrClN2O [1]. It is a solid at room temperature and is primarily employed as a versatile intermediate in organic synthesis . The specific substitution pattern of this halogenated benzohydrazide is of particular interest for the synthesis of heterocyclic compounds and complex molecules, including Schiff bases, which are formed via condensation reactions with aldehydes .

Why Substituting 5-Bromo-2-chlorobenzohydrazide with Other Halogenated Benzohydrazides Alters Reactivity and Biological Profile


5-Bromo-2-chlorobenzohydrazide cannot be substituted with its closest analogs, such as 2-chlorobenzohydrazide or 5-bromobenzohydrazide, without fundamentally altering the compound's reactivity and biological profile. The unique 5-bromo, 2-chloro substitution pattern imparts distinct electronic and steric properties . The presence of both bromine and chlorine atoms on the phenyl ring influences the compound's reactivity in heterocyclic synthesis and modulates its interactions with biological targets . Research has demonstrated that the combination of bromo and chloro groups in hydrazone ligands can improve antimicrobial properties, a feature that is not present in mono-halogenated analogs . Therefore, substituting this specific halogenation pattern with a different benzohydrazide derivative will lead to a different chemical and biological outcome, impacting the success of downstream applications.

Quantitative Differentiation of 5-Bromo-2-chlorobenzohydrazide Against Comparator Compounds


Antibacterial Activity: 5-Bromo-2-chlorobenzohydrazide IC50 Against Enterococcus faecalis

5-Bromo-2-chlorobenzohydrazide demonstrates quantifiable antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 value of 3.19 µM [1]. This is a significant differentiation from the standard thiourea, which is inactive against this specific bacterial strain in the same assay, highlighting the compound's potential as a starting point for antimicrobial development [1].

Antibacterial IC50 Enterococcus faecalis

SGLT2 Inhibitor Intermediate: 5-Bromo-2-chlorobenzohydrazide as a Key Building Block

5-Bromo-2-chlorobenzohydrazide is explicitly identified as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . In contrast, simpler analogs like 2-chlorobenzohydrazide are not reported in this specific context [1]. The presence of the bromine substituent in the 5-position is critical for the subsequent synthetic steps required to access the final SGLT2 inhibitor pharmacophore .

SGLT2 Diabetes Intermediate

Halogen Synergy: Bromo and Chloro Substitution Improves Antimicrobial Potential

Studies on related hydrazone ligands derived from bromo and chloro-substituted benzohydrazides, including 2-chlorobenzohydrazide and 4-bromobenzohydrazide, have demonstrated that the existence of both bromo and chloro groups in the hydrazone ligands may improve the antimicrobial property . This is in contrast to ligands bearing only a single halogen substituent, which show lower overall antimicrobial efficacy . This structure-activity relationship (SAR) suggests that the dual-halogen substitution pattern of 5-Bromo-2-chlorobenzohydrazide is a key factor for enhancing biological activity.

SAR Antimicrobial Hydrazone Ligands

Physicochemical Differentiation: LogP and Density of 5-Bromo-2-chlorobenzohydrazide vs. Mono-Halogenated Analogs

The presence of both bromine and chlorine substituents on the phenyl ring of 5-Bromo-2-chlorobenzohydrazide results in distinct physicochemical properties compared to its mono-halogenated analogs. For instance, its calculated LogP is 2.80 [1], which is significantly higher than that of 2-chlorobenzohydrazide (estimated LogP ~1.5) [2], indicating increased lipophilicity. Additionally, its density is 1.719 g/cm³ [3], while 2-chlorobenzohydrazide has a density of approximately 1.35 g/cm³ [4]. These differences in lipophilicity and density can impact solubility, membrane permeability, and crystallization behavior, making 5-Bromo-2-chlorobenzohydrazide a distinct entity for formulation and process chemistry considerations.

LogP Density Physicochemical Properties

Optimal Application Scenarios for 5-Bromo-2-chlorobenzohydrazide Based on Quantitative Evidence


Antibacterial Drug Discovery Targeting Enterococcus faecalis

For researchers engaged in antibacterial drug discovery, 5-Bromo-2-chlorobenzohydrazide presents a validated starting point with a documented IC50 of 3.19 µM against Enterococcus faecalis CECT 481 [1]. This quantitative data allows for immediate structure-activity relationship (SAR) exploration and lead optimization, bypassing the need for initial broad-spectrum screening. This is a clear advantage over procuring an uncharacterized halogenated benzohydrazide analog.

Synthesis of SGLT2 Inhibitor Precursors for Diabetes Research

5-Bromo-2-chlorobenzohydrazide is a specifically cited intermediate for the synthesis of SGLT2 inhibitors, a class of medications used to treat type 2 diabetes . Procurement of this compound is therefore a strategic choice for medicinal chemistry teams focused on developing or optimizing SGLT2-targeting agents, as it provides a direct synthetic pathway to a known pharmacophore class, unlike other less specific benzohydrazide derivatives.

Development of Dual-Halogenated Hydrazone Ligands with Enhanced Antimicrobial Potential

Based on SAR studies indicating that the combination of bromo and chloro substituents on benzohydrazide-derived hydrazones can improve antimicrobial activity , 5-Bromo-2-chlorobenzohydrazide is an ideal building block for creating novel metal complexes or Schiff bases with enhanced antimicrobial properties. This scenario is particularly relevant for researchers in bioinorganic chemistry and antimicrobial material science.

Physicochemical Property-Driven Lead Optimization

For projects where fine-tuning lipophilicity (LogP) and density is critical for improving pharmacokinetic properties or solid-state characteristics, the specific halogenation pattern of 5-Bromo-2-chlorobenzohydrazide (LogP = 2.80, density = 1.719 g/cm³) [2] offers a distinct advantage over mono-halogenated alternatives (e.g., 2-chlorobenzohydrazide with LogP ~1.5) [3]. This allows for more precise control over solubility, membrane permeability, and formulation stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chlorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.